molecular formula C21H18N2O5 B2681929 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate CAS No. 868680-16-4

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate

Cat. No. B2681929
CAS RN: 868680-16-4
M. Wt: 378.384
InChI Key: XKODTYDAWHVCAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the current resources.

Scientific Research Applications

Nitro-Mannich/Lactamization Cascades

A notable application involves the use of nitro-Mannich/lactamization cascades for synthesizing pyrrolidinone derivatives. This method is efficient, broad in scope, and highly diastereoselective, facilitating the direct formation of polycyclic pyrrolidinone derivatives from methyl 3-nitropropanoate with in situ formed acyclic imines (Pelletier, Ray, & Dixon, 2009).

Electrophilic and Nucleophilic Synthesis

The compound's versatility is further highlighted in the synthesis of drosophila nicotinic receptor probes through novel approaches using alpha-nitro ketone intermediates as both an electrophile and nucleophile. This process leads to the formation of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran (Zhang, Tomizawa, & Casida, 2004).

Catalytic Applications in Organometallics

The structural utility of pyridine derivatives extends to the catalytic oligomerization of ethylene, where nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands demonstrate significant catalytic activity (Kermagoret & Braunstein, 2008).

Scaffold for Isoxazole Derivatives

Additionally, the compound serves as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its value in creating complex organic frameworks (Ruano, Fajardo, & Martín, 2005).

Synthetic Equivalents of Functionalized Nitrile Oxides

It also finds application as a synthetic equivalent of functionalized nitrile oxides in the formation of cyclic nitronates, which can be trapped by various monosubstituted ethenes to yield isoxazolines or perhydroisoxazolo[2,3-b]o-oxazines, depending on the ring size of nitronates (Kanemasa, Yoshimiya, & Wada, 1998).

Mechanism of Action

The mechanism of action for this compound is not available in the current resources .

Safety and Hazards

Information regarding the safety and hazards of this compound is not available in the current resources .

Future Directions

The future directions or potential applications of this compound could not be found in the available resources .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-14-12-18(20(23(26)27)21(25)22-14)28-19(24)13-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKODTYDAWHVCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-diphenylpropanoate

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